alpha-Neuraminic acid, N-acetyl-2-O-(7,26-dioxo-10,13,16,19,22-pentaoxa-6,25-diazapentaconta-35,37-diyn-1-yl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
APD-209 is a small molecule drug developed by Adenovir Pharma AB. It has been investigated for its potential therapeutic applications in treating viral conjunctivitis and cachexia associated with advanced cancer . The compound is currently in the clinical trial phase and has shown promise in preliminary studies .
Preparation Methods
The synthetic routes and reaction conditions for APD-209 involve multiple steps, including the formation of organic heterocyclic compounds. The specific details of the synthetic routes and reaction conditions are proprietary and not publicly disclosed . Industrial production methods for APD-209 would likely involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
APD-209 undergoes various types of chemical reactions, including:
Oxidation: APD-209 can undergo oxidation reactions, which may involve the use of oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions of APD-209 may involve reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: APD-209 can participate in substitution reactions, where functional groups are replaced by other groups under specific conditions.
Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperature and pressure settings. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
APD-209 has several scientific research applications, including:
Chemistry: APD-209 is used as a model compound in studying the synthesis and reactivity of organic heterocyclic compounds.
Biology: In biological research, APD-209 is investigated for its antiviral properties, particularly against adenoviral infections.
Medicine: APD-209 is being studied for its potential therapeutic applications in treating viral conjunctivitis and cachexia in cancer patients
Industry: APD-209 may have applications in the pharmaceutical industry for the development of new antiviral and anticancer therapies.
Mechanism of Action
The exact mechanism of action of APD-209 is not fully understood. it is believed to exert its effects by targeting specific molecular pathways involved in viral replication and cancer-related cachexia . The compound may interact with viral proteins or cellular receptors to inhibit viral replication and reduce inflammation. In cancer cachexia, APD-209 may help improve muscle mass and function by modulating metabolic pathways involved in muscle wasting .
Comparison with Similar Compounds
APD-209 can be compared with other similar compounds, such as:
Trisialic acid compound: Another antiviral compound with similar properties.
ADE CTP-12-001:
APD-209 is unique in its dual application for both viral conjunctivitis and cancer cachexia, which sets it apart from other similar compounds .
If you have any more questions or need further details, feel free to ask!
Properties
CAS No. |
1261156-82-4 |
---|---|
Molecular Formula |
C54H95N3O16 |
Molecular Weight |
1042.3 g/mol |
IUPAC Name |
(2R,4S,5R,6R)-5-acetamido-4-hydroxy-2-[5-[3-[2-[2-[2-[2-[2-(pentacosa-10,12-diynoylamino)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanoylamino]pentoxy]-6-[(1R,2R)-1,2,3-trihydroxypropyl]oxane-2-carboxylic acid |
InChI |
InChI=1S/C54H95N3O16/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22-23-25-28-48(62)56-31-34-68-36-38-70-40-42-71-41-39-69-37-35-67-33-29-49(63)55-30-26-24-27-32-72-54(53(65)66)43-46(60)50(57-45(2)59)52(73-54)51(64)47(61)44-58/h46-47,50-52,58,60-61,64H,3-13,18-44H2,1-2H3,(H,55,63)(H,56,62)(H,57,59)(H,65,66)/t46-,47+,50+,51+,52+,54+/m0/s1 |
InChI Key |
VRJMVFQLUBTBKF-HBJHFNNESA-N |
Isomeric SMILES |
CCCCCCCCCCCCC#CC#CCCCCCCCCC(=O)NCCOCCOCCOCCOCCOCCC(=O)NCCCCCO[C@@]1(C[C@@H]([C@H]([C@@H](O1)[C@@H]([C@@H](CO)O)O)NC(=O)C)O)C(=O)O |
Canonical SMILES |
CCCCCCCCCCCCC#CC#CCCCCCCCCC(=O)NCCOCCOCCOCCOCCOCCC(=O)NCCCCCOC1(CC(C(C(O1)C(C(CO)O)O)NC(=O)C)O)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.